4-(1H-Tetrazol-5-YL)piperidine
Overview
Description
4-(1H-Tetrazol-5-YL)piperidine is a heterocyclic compound that contains both a piperidine ring and a tetrazole ring. The molecular formula of this compound is C6H11N5, and it has a molecular weight of 153.19 g/mol
Mechanism of Action
Target of Action
Tetrazole derivatives have been known to interact with various receptors such as the angiotensin ii receptor and GPR109a receptors . These receptors play crucial roles in various physiological processes, including blood pressure regulation and lipid metabolism, respectively .
Mode of Action
It can be inferred from the known actions of similar tetrazole derivatives that it likely interacts with its target receptors, leading to changes in their activity . This interaction could potentially alter cellular signaling pathways, resulting in various physiological effects .
Biochemical Pathways
Based on the known targets of similar tetrazole derivatives, it can be inferred that it may influence pathways related to blood pressure regulation and lipid metabolism .
Result of Action
Based on the known actions of similar tetrazole derivatives, it can be inferred that it may have potential effects on blood pressure regulation and lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Tetrazol-5-YL)piperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine with sodium azide and triethyl orthoformate, followed by cyclization to form the tetrazole ring . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like copper sulfate to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Tetrazol-5-YL)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
4-(1H-Tetrazol-5-YL)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and catalysts
Comparison with Similar Compounds
Similar Compounds
4-(1H-Tetrazol-5-YL)benzoic Acid: Similar in structure but contains a benzoic acid moiety instead of a piperidine ring.
4-(Benzhydryloxy)-1-[3-(1H-Tetrazol-5-YL)propyl]piperidine: Contains a benzhydryloxy group and a propyl linker.
Uniqueness
4-(1H-Tetrazol-5-YL)piperidine is unique due to its combination of a piperidine ring and a tetrazole ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-(2H-tetrazol-5-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5/c1-3-7-4-2-5(1)6-8-10-11-9-6/h5,7H,1-4H2,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVMYJMQMQSCHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626243 | |
Record name | 4-(2H-Tetrazol-5-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112626-97-8 | |
Record name | 4-(2H-Tetrazol-5-yl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112626-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2H-Tetrazol-5-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-Tetrazol-5-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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